
methyl (2S)-4-(4-bromo-2-chlorophenoxy)pyrrolidine-2-carboxylate
Descripción general
Descripción
Methyl (2S)-4-(4-bromo-2-chlorophenoxy)pyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C12H13BrClNO3 and its molecular weight is 334.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biopolymer Synthesis and Applications
The chemical modification of xylan, a hemicellulose biopolymer, through processes that might be analogous to the reactivity of methyl (2S)-4-(4-bromo-2-chlorophenoxy)pyrrolidine-2-carboxylate, leads to the production of biopolymer ethers and esters. These derivatives exhibit specific properties based on their functional groups, degrees of substitution, and substitution patterns. Such chemical modifications enable the synthesis of novel xylan esters for various applications, including drug delivery, paper strength additives, flocculants, and antimicrobial agents. This highlights the potential of chemical modifications in creating materials with tailored properties for specific applications (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T., 2014).
Stereoselective Synthesis for Pharmacological Agents
The stereochemistry of pharmaceutical compounds, including those derived from pyrrolidine, plays a critical role in determining their biological activity. Research into phenylpiracetam and its methyl derivative showcases the importance of stereoselectivity in drug design and synthesis. Enantiomerically pure compounds have demonstrated superiority in pharmacological profiles, underscoring the need for precise synthetic strategies that consider stereochemical outcomes to optimize the effectiveness of new drugs (Veinberg, G., Vavers, E., Orlova, N., Kuznecovs, J., Domracheva, I., Vorona, M., Zvejniece, L., & Dambrova, M., 2015).
Advanced Analytical Techniques in Drug Development
The development of analytical techniques for detecting and quantifying drug metabolites in biological matrices is crucial for understanding the pharmacokinetics and toxicology of new pharmacological agents. Research into the analysis of pyrrolidinophenone derivatives, for example, demonstrates the importance of advanced analytical methods, such as chromatography and mass spectrometry, in the drug development process. These techniques allow for the precise identification and quantification of drugs and their metabolites, contributing to the safety and efficacy of new therapeutic agents (Synbulatov, I. V., Voronin, A. V., & Voronina, T., 2019).
Propiedades
IUPAC Name |
methyl (2S)-4-(4-bromo-2-chlorophenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(13)4-9(11)14/h2-4,8,10,15H,5-6H2,1H3/t8?,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUBSRCHYZYZLE-HTLJXXAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(CN1)OC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


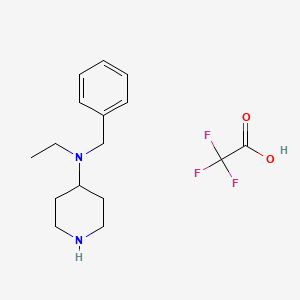
![Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate](/img/structure/B1438055.png)
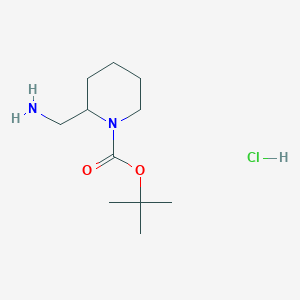
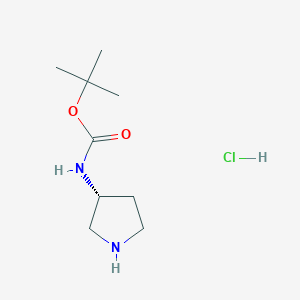
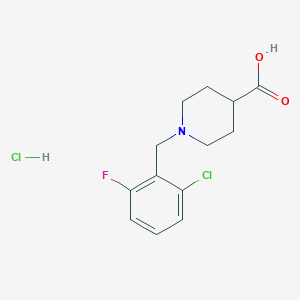
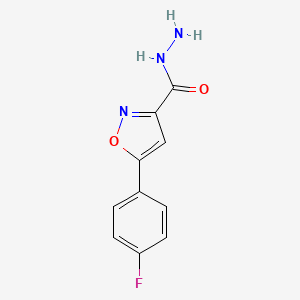


![tert-Butyl [3-(dimethylamino)propyl]carbamate](/img/structure/B1438066.png)
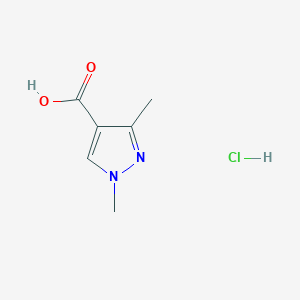
![2-[(2-Fluorophenyl)methoxy]phenol](/img/structure/B1438070.png)
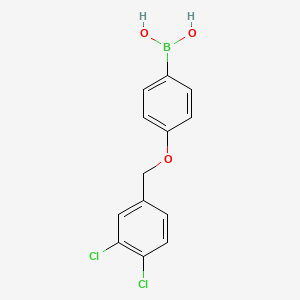
![3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B1438073.png)
![2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1438075.png)
